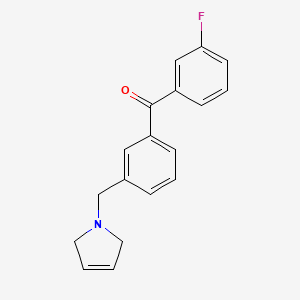

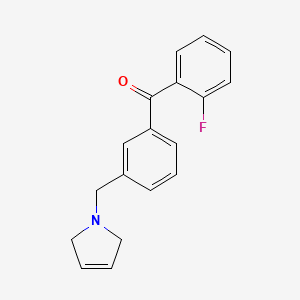

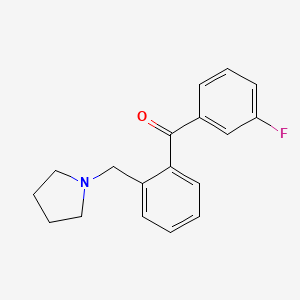

3'-Fluoro-2-pyrrolidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3'-Fluoro-2-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative. It is of interest due to its potential applications in pharmaceuticals and as a multipotent agent against various targets such as β-secretase (BACE-1) and acetylcholinesterase (AChE), which are relevant in the context of Alzheimer's disease. The presence of a fluorine atom can significantly alter the physical and chemical properties of a molecule, often leading to increased stability and bioavailability .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related fluorinated compounds involves regiospecific annulation reactions and the use of fluoro-containing dielectrophiles . Another approach for synthesizing a related pharmaceutical intermediate involves palladium-catalyzed cyanation/reduction sequences and selective chlorination and coupling reactions . Although the exact synthesis of 3'-Fluoro-2-pyrrolidinomethyl benzophenone is not detailed in the provided papers, these methods give insight into the potential synthetic routes that could be adapted for its production.

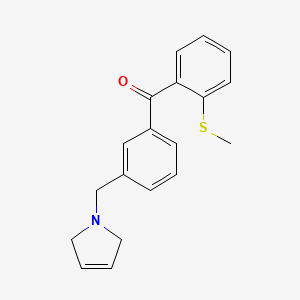

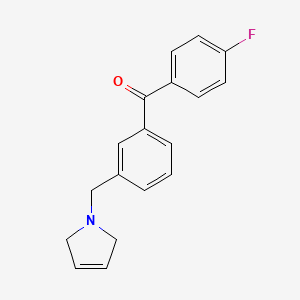

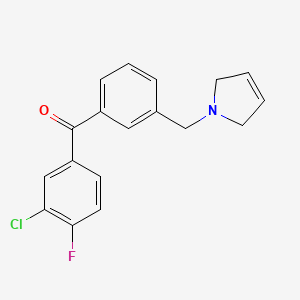

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones is characterized by the presence of a benzophenone core with a fluorine atom attached to the aromatic ring. This fluorine atom can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets . The exact molecular structure analysis of 3'-Fluoro-2-pyrrolidinomethyl benzophenone would require further spectroscopic and computational studies, which are not detailed in the provided papers.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For example, benzophenone-mediated photoinduced coupling has been used to synthesize alkylated pyrimidines, demonstrating the role of benzophenone as a mediator in photochemical reactions . Additionally, the synthesis of neuroleptic butyrophenones involves reactions such as Friedel-Crafts acylation, ring-opening, and catalytic hydrogenolysis, which could be relevant to the chemical reactions that 3'-Fluoro-2-pyrrolidinomethyl benzophenone might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenones are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. It can also affect the molecule's stability and reactivity. For instance, fluorinated benzophenone derivatives have been explored for their balanced potency against BACE-1 and AChE, as well as their ability to counteract intracellular ROS formation . The specific physical and chemical properties of 3'-Fluoro-2-pyrrolidinomethyl benzophenone would require detailed experimental characterization to fully understand.

科学的研究の応用

Synthesis and Antiproliferative Activity

- Benzophenone derivatives with a pyridine nucleus have been synthesized and evaluated for antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents showed significant activity, suggesting their potential in cancer treatment. These compounds can activate caspase activated DNase, which is responsible for DNA fragmentation, a hallmark of apoptosis (Al‐Ghorbani et al., 2016).

Environmental Degradation and Toxicity

- Studies have examined the degradation of benzophenone-3 (a related compound) in water using various techniques, such as potassium permanganate oxidation and ferrate(VI) treatment. These processes involve hydroxylation and carbon–carbon bridge bond cleavage, indicating potential methods for environmental remediation (Cao et al., 2021; Yang & Ying, 2013).

Interaction with Biological Systems

- Benzophenone UV filters, including derivatives similar to 3'-Fluoro-2-pyrrolidinomethyl benzophenone, have been found to bind to human serum albumin, potentially altering its structure and function. This interaction could imply health risks due to accumulation in the bloodstream (Zhang et al., 2013).

Photocatalytic Applications

- The photocatalytic degradation of benzophenone-3 using titanium dioxide particles was studied, indicating that photocatalysis with TiO2 can effectively remove benzophenone derivatives from water. This research has implications for water treatment and pollution control (Zúñiga-Benítez et al., 2016).

Neurotoxicity and Endocrine Disruption

- Research on benzophenone-3 has also highlighted its potential neurotoxic effects and its ability to disrupt the endocrine system. This raises concerns about its impact on human health, particularly in relation to its use in consumer products (Kim & Choi, 2014; Wnuk & Kajta, 2021).

特性

IUPAC Name |

(3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGJLLOTWUOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643648 |

Source

|

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-53-3 |

Source

|

| Record name | Methanone, (3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)